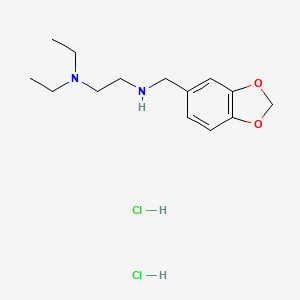![molecular formula C21H25NO2S B6119756 {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol, also known as BMBM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMBM has been found to possess various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases.
Mécanisme D'action
The mechanism of action of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol is not fully understood. However, it has been suggested that {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol exerts its anti-cancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has also been found to possess antioxidant properties, which help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the research of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol include the development of novel drug delivery systems, investigation of its use in combination with other anti-cancer drugs, and further studies on its mechanism of action and potential therapeutic applications in other diseases.
Méthodes De Synthèse
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol can be synthesized through a multistep process that involves the reaction of various chemicals. The synthesis of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol starts with the reaction of 2-methylthiobenzoic acid with benzyl bromide in the presence of a base to form 2-(benzylthio)benzoic acid. This intermediate is then reacted with piperidine and paraformaldehyde in the presence of a reducing agent to form {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol.
Applications De Recherche Scientifique
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-25-19-11-6-5-10-18(19)20(24)22-13-7-12-21(15-22,16-23)14-17-8-3-2-4-9-17/h2-6,8-11,23H,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPMOQMGYIJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6119677.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6119786.png)